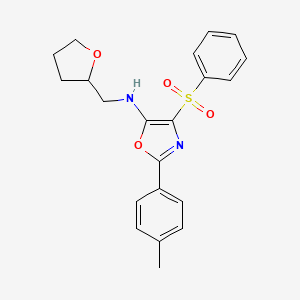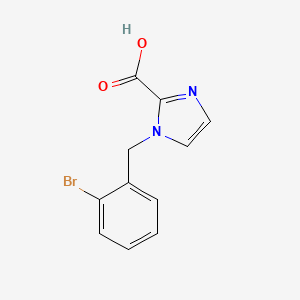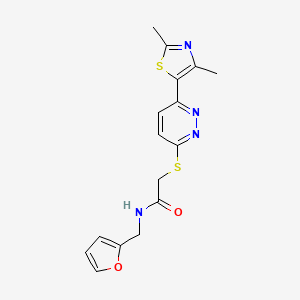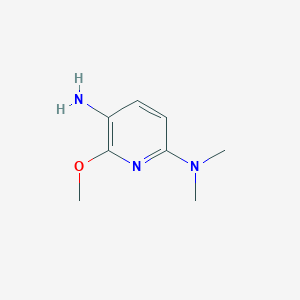![molecular formula C16H26N4O2 B2710868 1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 1355713-42-6](/img/structure/B2710868.png)
1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of cyclohexane and piperidine, both of which are common structures in organic chemistry . Cyclohexane is a six-membered ring structure, and piperidine is a six-membered ring containing one nitrogen atom . The compound also contains a carbamate group (carbamoyl), which is a functional group derived from carbamic acid and consists of a carbonyl (C=O) group attached to an amine (NH2) group .
Molecular Structure Analysis
The cyclohexane and piperidine rings in the compound can adopt various conformations . For cyclohexane, the most stable conformation is the chair conformation, where all the carbon-carbon bonds are staggered . Piperidine, on the other hand, prefers a chair conformation with the nitrogen atom in an equatorial position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group and the nitrogen atom in the piperidine ring . These functional groups can participate in a variety of chemical reactions. For instance, the carbamate group can undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the carbamate could enhance its solubility in polar solvents .Direcciones Futuras
The study of cyclohexane and piperidine derivatives is a vibrant field in organic and medicinal chemistry . These compounds are often used as building blocks in the synthesis of complex molecules, including pharmaceuticals . Therefore, new synthetic methods and applications for these types of compounds are continually being explored.
Propiedades
IUPAC Name |
1-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-19(16(12-17)7-3-2-4-8-16)14(21)11-20-9-5-13(6-10-20)15(18)22/h13H,2-11H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJPGCFVMGVFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCC(CC1)C(=O)N)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)




![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2710806.png)
